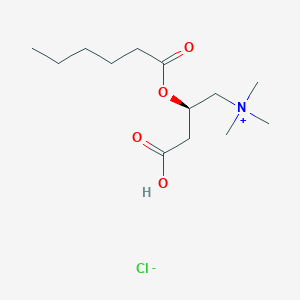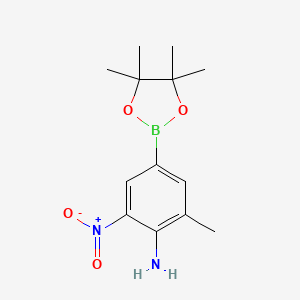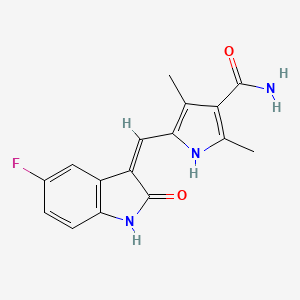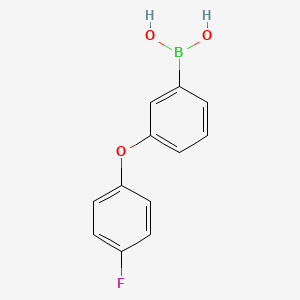
3-(4-氟苯氧基)苯硼酸
描述
3-(4-Fluorophenoxy)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound has a molecular weight of 232.02 .
Synthesis Analysis
The synthesis of phenylboronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Another common method uses electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenoxy)phenylboronic acid is represented by the linear formula C12H10BFO3 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Phenylboronic acid derivatives, including 3-(4-Fluorophenoxy)phenylboronic acid, can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They can also be used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
3-(4-Fluorophenoxy)phenylboronic acid is a solid compound . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .科学研究应用
Application 1: Glucose Sensing
- Summary of the Application: 3-(4-Fluorophenoxy)phenylboronic acid has been used in the creation of a fast fluorescent blood sugar sensor. This sensor was created by functionalizing N, S-doped carbon dots (CDs) with phenylboric acid .
- Methods of Application or Experimental Procedures: The sensor, known as 2-FPBA-CD, was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
- Results or Outcomes: The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD . This sensor can be applied to the detection of glucose in serum .
Application 2: Tumor Therapy
- Summary of the Application: Phenylboronic acid (PBA), including 3-(4-Fluorophenoxy)phenylboronic acid, has been used in the creation of functional chemical materials for tumor therapy . PBA improves the cancer cell imaging and tumor treatment effect by binding to glycans on the surface of cancer cells .
- Methods of Application or Experimental Procedures: PBA-based functional chemical materials have been combined with targeted ligands such as antibodies, peptides, and small molecules to enhance cellular uptake and are used for active targeting of cancer cells and tumors . The potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
- Results or Outcomes: For tumor therapy, applications of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy have been discussed . PBA-based functional chemical materials provide a useful method for cancer diagnosis and treatment .
Application 3: Electrophoresis of Glycated Molecules
- Summary of the Application: Phenylboronic acids, including 3-(4-Fluorophenoxy)phenylboronic acid, have been used for electrophoresis of glycated molecules .
- Methods of Application or Experimental Procedures: The boronic acids are used to bind to the glycated molecules, allowing them to be separated using electrophoresis .
- Results or Outcomes: This method allows for the separation and analysis of glycated molecules, which can be useful in various research and diagnostic applications .
Application 4: Controlled Release of Insulin
- Summary of the Application: Phenylboronic acids, including 3-(4-Fluorophenoxy)phenylboronic acid, have been used in polymers for the controlled release of insulin .
- Methods of Application or Experimental Procedures: The boronic acids are incorporated into polymers, which are then used to encapsulate insulin . The insulin is released in a controlled manner, based on the interaction between the boronic acids and glucose .
- Results or Outcomes: This method allows for the controlled release of insulin, which can be beneficial for the treatment of diabetes .
安全和危害
未来方向
Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . They have potential applications in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
属性
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLWLXZRMEDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268987 | |
| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenoxy)phenylboronic acid | |
CAS RN |
283173-82-0 | |
| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



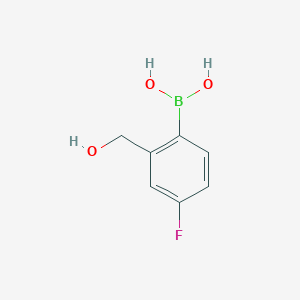
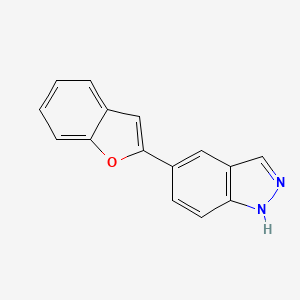
![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)
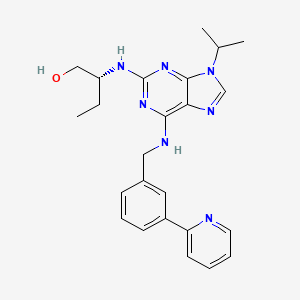
![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)
